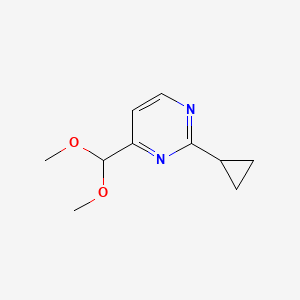

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-13-10(14-2)8-5-6-11-9(12-8)7-3-4-7/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOPTJKEYXLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590275 | |

| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-07-5 | |

| Record name | 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-4-(dimethoxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The synthesis is strategically designed around the Pinner-type cyclocondensation of cyclopropanecarboxamidine with a suitable malondialdehyde equivalent. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and discuss the critical process parameters that ensure high yield and purity. The significance of the target molecule as a precursor to potent antiviral and anticancer agents will also be highlighted, offering valuable context for researchers and professionals in drug development.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1][2] The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged structure for interacting with various biological targets.[2] Consequently, the development of efficient synthetic methodologies to access novel substituted pyrimidines is a continuous and vital endeavor in the field of medicinal chemistry.[3][4]

This compound, in particular, has emerged as a valuable intermediate. The cyclopropyl moiety often imparts favorable metabolic stability and conformational rigidity to drug candidates, while the dimethoxymethyl group serves as a masked aldehyde, a versatile functional handle for further molecular elaboration.[5] This unique combination of substituents makes the target molecule a key precursor in the synthesis of complex therapeutic agents, including those with potential antiviral and anticancer activities.[4][6][7]

This guide will provide a detailed exposition of a reliable synthetic pathway to this important molecule, emphasizing the rationale behind the chosen methodology and offering practical insights for its successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (1), points towards two key synthons: cyclopropanecarboxamidine (2) and a malondialdehyde equivalent (3). This approach is based on the well-established Pinner synthesis of pyrimidines, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent.[8][9]

Caption: Retrosynthetic analysis of this compound.

For the malondialdehyde equivalent, 1,1,3,3-tetramethoxypropane is an excellent choice as it can be readily hydrolyzed in situ under acidic conditions to generate the reactive 1,3-dicarbonyl species. Cyclopropanecarboxamidine can be reliably prepared from cyclopropanecarbonitrile via the Pinner reaction to form the corresponding imidate, followed by ammonolysis.

Synthesis of Key Intermediates

Synthesis of Cyclopropanecarboxamidine Hydrochloride

The synthesis of cyclopropanecarboxamidine hydrochloride is a two-step process commencing from cyclopropanecarbonitrile.

Step 1: Formation of Ethyl Cyclopropanecarboximidate Hydrochloride

This step involves the classical Pinner reaction, where the nitrile is treated with anhydrous ethanol in the presence of hydrogen chloride gas to form the imidate salt.

Step 2: Ammonolysis to Cyclopropanecarboxamidine Hydrochloride

The resulting imidate is then reacted with ammonia to yield the desired amidine hydrochloride.

Detailed Synthetic Protocol for this compound

The core of the synthesis is the cyclocondensation reaction between cyclopropanecarboxamidine hydrochloride and 1,1,3,3-tetramethoxypropane.

Caption: Overall experimental workflow for the synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Cyclopropanecarboxamidine hydrochloride | 120.58 | 10.0 | 1.21 g |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 11.0 | 1.81 g |

| Sodium Methoxide (25% in Methanol) | 54.02 | 22.0 | 4.75 mL |

| Anhydrous Methanol | 32.04 | - | 50 mL |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

| Silica Gel (for chromatography) | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxamidine hydrochloride (1.21 g, 10.0 mmol) and anhydrous methanol (50 mL).

-

Addition of Base: Stir the suspension at room temperature and add sodium methoxide solution (25% in methanol, 4.75 mL, 22.0 mmol) dropwise over 10 minutes. The mixture should become a clear solution.

-

Addition of Electrophile: To the stirred solution, add 1,1,3,3-tetramethoxypropane (1.81 g, 11.0 mmol) in a single portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Extraction: To the residue, add water (30 mL) and extract with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.[10][11]

Rationale and Mechanistic Insights

The reaction proceeds via an initial deprotonation of the cyclopropanecarboxamidine hydrochloride by sodium methoxide to generate the free amidine base. Concurrently, 1,1,3,3-tetramethoxypropane, under the reaction conditions, is in equilibrium with its hydrolyzed form, malondialdehyde bis(dimethyl acetal), and ultimately malondialdehyde itself. The free amidine then undergoes a nucleophilic attack on one of the carbonyl groups of malondialdehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The use of a slight excess of the malondialdehyde equivalent and base ensures the complete consumption of the starting amidine.

Characterization and Data

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals would include those for the cyclopropyl protons, the methoxy protons of the acetal, the acetal proton, and the pyrimidine ring protons.

-

¹³C NMR: The spectrum should show distinct signals for the carbons of the cyclopropyl ring, the methoxy groups, the acetal carbon, and the pyrimidine ring carbons.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Applications in Drug Development

The 2-cyclopropylpyrimidine moiety is a key structural feature in a number of compounds with demonstrated biological activity. For instance, certain pyrimidine derivatives bearing a cyclopropyl group at the 2-position have shown potent inhibitory activity against various kinases, which are crucial targets in cancer therapy.[2][4]

Furthermore, the 4-(dimethoxymethyl) group can be readily deprotected to the corresponding aldehyde.[12][13][14] This aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic rings, allowing for the rapid generation of diverse compound libraries for biological screening.[15] Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents, and the title compound serves as a valuable starting material for the synthesis of such molecules.[6][7]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The strategy, centered on a Pinner-type cyclocondensation, offers a practical and scalable method for accessing this important building block. The provided experimental protocol, coupled with an understanding of the underlying reaction mechanism, should enable researchers in the pharmaceutical and chemical industries to confidently synthesize this versatile intermediate for their drug discovery programs. The continued exploration of derivatives synthesized from this core structure holds significant promise for the development of novel therapeutics.

References

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents.

- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents.

- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents.

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC - NIH. Available at: [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549. Available at: [Link]

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents.

-

NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC. (2011). Accounts of chemical research, 44(9), 859–868. Available at: [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5549. Available at: [Link]

- CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents.

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. Available at: [Link]

-

2-(Heptylthio)pyrimidine-4,6-diamine - MDPI. Available at: [Link]

-

On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar. Available at: [Link]

-

Convenient Synthesis of Pyrimidine acyclo-2,2'-anhydronucleosides and their Exploitation Toward Selected N-nucleophiles - ResearchGate. Available at: [Link]

-

A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - ResearchGate. Available at: [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Available at: [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]

-

A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - MDPI. Available at: [Link]

-

Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. Available at: [Link]

-

Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives. The... - ResearchGate. Available at: [Link]

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. Available at: [Link]

-

Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC - NIH. Available at: [Link]

-

Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Available at: [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines - MDPI. Available at: [Link]

-

2,4-Dimethoxypyrimidine | C6H8N2O2 | CID 137976 - PubChem. Available at: [Link]

-

Separation of purine and pyrimidine derivatives by thin-layer chromatography - Scilit. Available at: [Link]

Sources

- 1. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. This compound serves as a valuable intermediate in medicinal chemistry, leveraging the unique electronic and steric properties of both the pyrimidine core and the cyclopropyl moiety. We will delve into its structural features, a plausible and referenced synthetic pathway, its reactivity, and its strategic importance in the development of complex therapeutic agents. This document is intended to be a practical resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and actionable experimental guidance.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of nucleobases and a multitude of approved therapeutic agents.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the aromatic system can engage in π-stacking. The substitution pattern on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The incorporation of a cyclopropyl group, particularly at the C2 position, offers distinct advantages. The cyclopropyl ring is a "rigid" substituent that can enforce a specific conformation on the molecule, which can be crucial for high-affinity binding to a target protein.[3] Furthermore, its unique sp2-hybridized character can influence the electronics of the pyrimidine ring and it can serve as a bioisosteric replacement for other groups, potentially improving metabolic stability and reducing off-target effects.[4] The dimethoxymethyl group at the C4 position is a protected aldehyde, a versatile functional handle that can be readily converted into a variety of other functionalities, making this compound a highly strategic building block for library synthesis and lead optimization.

Chemical and Physical Properties

A summary of the key identifiers and computed properties for this compound is presented in Table 1. As of the writing of this guide, specific experimental data for properties such as melting and boiling points are not widely reported in publicly accessible literature, which is common for specialized intermediates.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 17750124-0 | PubChem |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| Canonical SMILES | COC(C1=NC(=NC=C1)C2CC2)OC | PubChem |

| InChI Key | BAXOPTJKEYXLCH-UHFFFAOYSA-N | PubChem |

| Monoisotopic Mass | 194.1055 Da | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through the construction of the substituted pyrimidine ring, a common strategy in heterocyclic chemistry.[5] A plausible and efficient route begins with the readily available 2,4-dichloropyrimidine. This precursor allows for sequential nucleophilic aromatic substitution (SNAr) reactions, taking advantage of the differential reactivity of the C2 and C4 positions.

The general strategy involves:

-

Introduction of the cyclopropyl group at the C2 position.

-

Introduction of a precursor to the dimethoxymethyl group at the C4 position.

While a direct, one-pot synthesis from a single precursor is not readily found in the literature, a multi-step approach utilizing a key chlorinated intermediate is the most logical pathway.

Detailed Experimental Protocol (Hypothesized and Based on Analogy)

The following protocol is a well-reasoned synthetic sequence based on established reactions of pyrimidine derivatives.[6][7]

Step 1: Synthesis of 2-Cyclopropyl-4-chloropyrimidine

-

Rationale: This step introduces the cyclopropyl group via a Grignard reaction. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution, but selectivity can be influenced by the nature of the nucleophile and reaction conditions. For Grignard reagents, reaction at the C2 position can be achieved, particularly at low temperatures.

-

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add cyclopropylmagnesium bromide (1.1 eq, as a solution in THF) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-cyclopropyl-4-chloropyrimidine.

-

Step 2: Synthesis of 2-Cyclopropyl-4-formylpyrimidine

-

Rationale: This step introduces the aldehyde functionality via a formylation reaction using n-butyllithium and DMF. The chloro group at C4 is first subjected to a lithium-halogen exchange, followed by quenching with an electrophilic formylating agent.

-

Procedure:

-

Dissolve 2-cyclopropyl-4-chloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to afford 2-cyclopropyl-4-formylpyrimidine.

-

Step 3: Synthesis of this compound

-

Rationale: This final step protects the aldehyde as a dimethyl acetal, which is stable to many reaction conditions but can be easily deprotected back to the aldehyde when needed.

-

Procedure:

-

Dissolve 2-cyclopropyl-4-formylpyrimidine (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize the acid with a base such as triethylamine or sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to yield the final product.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the pyrimidine core and the latent aldehyde functionality.

-

Hydrolysis of the Acetal: The dimethoxymethyl group is an acid-labile protecting group. Treatment with aqueous acid will readily hydrolyze the acetal to regenerate the 2-cyclopropyl-4-formylpyrimidine. This aldehyde is a versatile intermediate for a range of subsequent reactions.

-

Reactions of the Regenerated Aldehyde:

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyrimidines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functional groups for further elaboration.

-

-

Reactivity of the Pyrimidine Ring: The pyrimidine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. However, the nitrogen atoms can be protonated or alkylated.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly disclosed applications of this compound are limited, its structural motifs are highly relevant in modern drug discovery. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including anticancer agents (e.g., kinase inhibitors), antivirals, and anti-inflammatory drugs.[8][9]

The value of this particular intermediate lies in its ability to serve as a scaffold for generating libraries of diverse compounds. The cyclopropyl group provides a rigid anchor and favorable metabolic properties, while the protected aldehyde at the C4 position allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) around a biological target.

For example, in the development of kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme, a core heterocycle like pyrimidine is frequently used to mimic the adenine of ATP. The substituents on the pyrimidine ring are then optimized to achieve potency and selectivity for the target kinase. The aldehyde, once deprotected, can be used to install groups that interact with specific amino acid residues in the kinase active site, such as those in the hinge region or the solvent-exposed front pocket.

Safety and Handling

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation. The hazards of related chlorinated pyrimidines suggest that this compound should be handled with care.[10]

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in a single publication, can be reliably achieved through a logical sequence of established organic reactions. The combination of a rigid cyclopropyl group and a versatile protected aldehyde on the privileged pyrimidine scaffold makes it an attractive starting point for the synthesis of novel, biologically active molecules. This guide provides the foundational knowledge and practical considerations necessary for researchers to effectively utilize this compound in their synthetic endeavors.

References

- WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. (n.d.).

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13). Retrieved January 27, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2009, December). Retrieved January 27, 2026, from [Link]_

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25). Retrieved January 27, 2026, from [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

-

Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (1980, March). Retrieved January 27, 2026, from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.). Retrieved January 27, 2026, from [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved January 27, 2026, from [Link]

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).

-

Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Retrieved January 27, 2026, from [Link]

- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Retrieved January 27, 2026, from [Link]

- US5917059A - Preparation of cyclic acetals or ketals - Google Patents. (n.d.).

- US6528693B1 - Preparation of cyclopropylethyne and intermediates for preparation of cyclopropylethyne - Google Patents. (n.d.).

-

Cyclopropyl Building Blocks for Organic Synthesis. Part 85. Facile Preparation and Chemical Transformations of Spirocyclopropane-Anellated Heterocycles | Request PDF - ResearchGate. (2007, August). Retrieved January 27, 2026, from [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (2025, September 2). Retrieved January 27, 2026, from [Link]

-

2-Chloro-4-cyclopropylpyridine | C8H8ClN | CID 45787914 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Efficient synthesis of protected cyclopropyl β-aspartylphosphates - RSC Publishing. (2004). Retrieved January 27, 2026, from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved January 27, 2026, from [Link]

-

ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. - ResearchGate. (2010, August 6). Retrieved January 27, 2026, from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Retrieved January 27, 2026, from [Link]

-

2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 27, 2026, from [Link]

-

NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). Retrieved January 27, 2026, from [Link]

-

SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.). Retrieved January 27, 2026, from [Link]

- US5883254A - Process for making pyrimidine derivatives - Google Patents. (n.d.).

-

Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

- WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-4-cyclopropylpyridine | C8H8ClN | CID 45787914 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine and Its Structural Analogues

Introduction

For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of a molecule's physicochemical properties is paramount. This guide focuses on the pyrimidine derivative, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine. It is important to note that this specific compound is not extensively documented in publicly available literature. Therefore, this document will provide a comprehensive analysis of its predicted properties by examining structurally related analogues for which data is available. By understanding the contributions of the cyclopropyl and dimethoxymethyl moieties on the pyrimidine core, we can build a robust profile for this novel compound. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

Molecular Structure and Its Implications

The foundational structure of this compound is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. This core is substituted at the 2-position with a cyclopropyl group and at the 4-position with a dimethoxymethyl group. The unique combination of these functional groups is expected to confer specific properties related to solubility, reactivity, and biological target interaction.[1][2]

Sources

Spectral Analysis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine is a heterocyclic compound of interest in synthetic chemistry and potentially in medicinal chemistry, given the prevalence of the pyrimidine core in a vast array of biologically active molecules. The unique combination of a cyclopropyl group at the 2-position and a protected aldehyde (dimethoxymethyl) at the 4-position makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral interpretation. The structure of this compound with systematic numbering is presented below. This numbering will be used for the assignment of NMR signals.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The following table outlines the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for each proton in this compound, assuming a standard solvent like CDCl₃.

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H6 | 8.6 - 8.8 | Doublet (d) | J = 5.0 - 5.5 | 1H |

| H5 | 7.0 - 7.2 | Doublet (d) | J = 5.0 - 5.5 | 1H |

| H10 | 5.5 - 5.7 | Singlet (s) | - | 1H |

| H12/H14 | 3.3 - 3.5 | Singlet (s) | - | 6H |

| H7 | 2.1 - 2.3 | Multiplet (m) | - | 1H |

| H8/H9 | 1.0 - 1.2 | Multiplet (m) | - | 4H |

Expert Interpretation of Predicted ¹H NMR Spectrum

-

Aromatic Protons (H5, H6): The pyrimidine ring protons, H5 and H6, are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the two nitrogen atoms. H6 is adjacent to a nitrogen atom and is therefore predicted to be further downfield than H5. They will appear as doublets due to coupling to each other.

-

Acetal Proton (H10): The single proton on the carbon atom situated between two oxygen atoms (an acetal) is significantly deshielded and is expected to appear as a sharp singlet around 5.5-5.7 ppm.

-

Methoxy Protons (H12, H14): The six protons of the two equivalent methoxy groups are in a shielded environment and will appear as a strong singlet, integrating to 6H, typically in the 3.3-3.5 ppm range.

-

Cyclopropyl Protons (H7, H8, H9): The protons on the cyclopropyl ring are in a unique, highly shielded environment due to the ring strain and associated electronic effects. The methine proton (H7) will be a multiplet due to coupling with the methylene protons (H8/H9). The four methylene protons on the cyclopropyl ring will also appear as a complex multiplet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) |

| C2 | 168 - 172 |

| C4 | 165 - 169 |

| C6 | 157 - 160 |

| C5 | 118 - 122 |

| C10 | 100 - 104 |

| C12/C14 | 52 - 55 |

| C7 | 15 - 18 |

| C8/C9 | 10 - 13 |

Expert Interpretation of Predicted ¹³C NMR Spectrum

-

Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring will appear in the aromatic region. C2 and C4, being directly attached to nitrogen atoms and the substituent groups, are expected to be the most downfield. C6 will also be downfield due to its proximity to a nitrogen atom. C5 is predicted to be the most upfield of the ring carbons.

-

Acetal Carbon (C10): The acetal carbon, bonded to two oxygen atoms, is characteristically found in the 100-104 ppm range.

-

Methoxy Carbons (C12, C14): The carbons of the two methoxy groups will appear as a single peak in the 52-55 ppm region.

-

Cyclopropyl Carbons (C7, C8, C9): The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum, typically below 20 ppm.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂), the predicted molecular weight is approximately 194.23 g/mol . Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Predicted Molecular Ion:

-

[M]⁺•: m/z 194

Predicted Major Fragment Ions:

| m/z | Proposed Formula | Interpretation |

| 163 | C₉H₁₁N₂O | Loss of a methoxy radical (•OCH₃) |

| 162 | C₉H₁₀N₂O | Loss of methanol (CH₃OH) |

| 149 | C₈H₉N₂O | Loss of the formyl radical (•CHO) from the m/z 163 fragment |

| 119 | C₇H₇N₂ | Loss of the dimethoxymethyl radical (•CH(OCH₃)₂) |

| 94 | C₅H₄N₂ | Pyrimidine ring fragment |

Expert Interpretation of Predicted MS Fragmentation

The fragmentation of this compound under EI-MS conditions is expected to be initiated by the ionization of one of the nitrogen lone pairs. The most likely fragmentation pathways include:

-

Alpha-Cleavage: The most facile fragmentation is the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable oxonium ion at m/z 163. This is often a prominent peak.

-

Loss of Methanol: A rearrangement can lead to the elimination of a neutral methanol molecule (CH₃OH) to give a fragment at m/z 162.

-

Cleavage of the Acetal Group: The entire dimethoxymethyl group can be lost as a radical to yield a fragment at m/z 119, corresponding to the 2-cyclopropylpyrimidine cation.

-

Ring Fragmentation: Further fragmentation of the pyrimidine ring itself can occur, although these fragments may be less intense.

Figure 2: Simplified predicted fragmentation pathway for this compound.

Experimental Protocols

To obtain high-quality spectral data, adherence to standardized experimental protocols is crucial. The following are generalized procedures for NMR and MS analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard and effective method. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which is a softer ionization technique.

-

Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and its fragments.

-

EI-MS Parameters:

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

Figure 3: General experimental workflows for NMR and MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, and MS data, along with their detailed interpretations, serve as a valuable reference for any researcher engaged in the synthesis or analysis of this compound. By understanding the expected spectral patterns and employing the standardized experimental protocols outlined, scientists can confidently verify the structure and purity of their materials, accelerating research and development efforts.

References

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 12(45), 29535-29555. [Link]

-

Wyrzykiewicz, E., Stobiecki, M., & Golankiewicz, K. (1981). Mass spectrometry of thio analogues of pyrimidine bases: Benzylthiouracils and p‐nitrobenzylthiouracils. Journal of Mass Spectrometry, 16(4), 169-174. [Link]

-

PubChem. (n.d.). 2,4-Dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2021(4), M1297. [Link]

Sources

Mass Spectrometry Fragmentation of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of the development pipeline. Among the vast array of heterocyclic scaffolds, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and their diverse pharmacological activities, including antiviral and antitumor properties.[1] This guide provides an in-depth technical analysis of the mass spectrometric fragmentation of a specific pyrimidine derivative, 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a molecule that combines three structurally significant motifs: a pyrimidine core, a cyclopropyl group, and a dimethoxymethyl functionality.

Significance of Pyrimidine Derivatives in Drug Discovery

The pyrimidine ring is a fundamental building block in numerous biological molecules and synthetic compounds with therapeutic applications. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. Understanding the metabolic fate and degradation pathways of pyrimidine-based drug candidates is crucial, and mass spectrometry is an indispensable tool in this endeavor.[1]

The Role of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug molecules is a widely used strategy to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[2][3] The strained three-membered ring can influence the conformation of the molecule and its interactions with biological targets. The unique electronic properties of the cyclopropyl ring also impact its fragmentation behavior in mass spectrometry, providing characteristic neutral losses and fragment ions. Several pharmaceutical drugs containing cyclopropyl groups have been reported to exhibit a range of biological activities, including anticoagulant, kinase inhibitory, and anticancer effects.[4]

The Dimethoxymethyl Group as a Functional Handle

The dimethoxymethyl group, an acetal, can serve as a protected aldehyde or a precursor for other functional groups in organic synthesis. In the context of drug design, it can influence solubility and act as a key interaction point with biological receptors. The fragmentation of acetals in mass spectrometry is characterized by specific cleavage patterns that are diagnostic of this functional group.

Importance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.[5] Furthermore, the fragmentation patterns observed in a mass spectrum offer a wealth of structural information, akin to a molecular fingerprint.[6] For novel compounds like this compound, a thorough understanding of its fragmentation pathways under different ionization conditions is essential for its unambiguous identification and characterization in various matrices, from synthetic reaction mixtures to biological samples.

Core Principles of Mass Spectrometry for the Analysis of this compound

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation observed. For a molecule like this compound, both hard and soft ionization methods can provide complementary structural information.

Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+•) and extensive fragmentation.[6] This provides a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal in-source fragmentation.[7] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This is a crucial step in confirming the identity of an unknown compound and in proposing plausible fragmentation mechanisms.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating fragmentation pathways.[7] In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This allows for the establishment of fragmentation trees and provides detailed insights into the connectivity of the molecule.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is predicted to be a composite of the characteristic fragmentation of its three key structural motifs.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion will be formed, and subsequent fragmentation will be driven by the energetic instability of this radical cation.

The dimethoxymethyl group is expected to be a primary site of fragmentation. Common pathways for acetals include:

-

Loss of a methoxy radical (•OCH3): This would result in a stable oxonium ion.

-

Loss of formaldehyde (CH2O): This can occur through a rearrangement process.

-

Alpha-cleavage: Cleavage of the bond between the pyrimidine ring and the acetal carbon.

The cyclopropyl group can undergo fragmentation through:

-

Loss of ethylene (C2H4): A common fragmentation pathway for cyclopropyl-containing compounds.

-

Loss of a methyl radical (•CH3): Following ring opening and rearrangement.

The pyrimidine ring is relatively stable, but can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. A retro-Diels-Alder reaction is also a possibility for unsaturated six-membered rings, which can lead to the formation of a diene and a dienophile.[8][9]

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation (MS/MS of [M+H]+)

Under ESI conditions, the protonated molecule [M+H]+ will be the precursor ion for MS/MS analysis. The fragmentation will be initiated from the site of protonation, which is likely to be one of the nitrogen atoms in the pyrimidine ring or an oxygen atom of the dimethoxymethyl group.

-

Loss of methanol (CH3OH): A common loss from protonated acetals.

-

Loss of formaldehyde (CH2O): Similar to the EI fragmentation.

The protonated molecule may undergo rearrangements that facilitate the fragmentation of the cyclopropyl ring, such as the loss of propene.

Cleavage of the protonated pyrimidine ring can lead to the formation of various charged fragments, often involving the elimination of neutral molecules like ammonia or acetonitrile.

The following diagram illustrates the predicted major fragmentation pathways of the protonated this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality mass spectra for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solutions: For GC-MS analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.[10] For LC-MS/MS analysis, further dilute to a concentration range of 1-100 ng/mL.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of the volatile and thermally stable this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL of the working solution in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Caption: GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the sensitive and selective analysis of this compound, especially in complex matrices.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient:

-

Start at 5% B, hold for 0.5 minutes.

-

Ramp to 95% B over 3 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 1.5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Precursor Ion: m/z 193.

-

Collision Energy: Optimize for the desired fragmentation (e.g., 10-30 eV).

-

Product Ion Scan Range: m/z 50-200.

-

Caption: LC-MS/MS experimental workflow.

Data Interpretation and Visualization

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI conditions.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |

| EI | 192 ([M]+•) | 161 | •OCH3 |

| 162 | CH2O | ||

| 164 | C2H4 | ||

| 117 | •CH(OCH3)2 | ||

| ESI-MS/MS | 193 ([M+H]+) | 161 | CH3OH |

| 163 | CH2O | ||

| 151 | C3H6 |

Visualizing Fragmentation Pathways with Graphviz

The DOT language scripts provided in sections 3.1.4 and 3.2.4 can be used with a Graphviz renderer to generate clear and informative diagrams of the proposed fragmentation pathways. These visualizations are invaluable for presentations and publications.

Conclusion

The mass spectrometric fragmentation of this compound is a complex process governed by the interplay of its constituent functional groups. By leveraging both electron ionization and electrospray ionization tandem mass spectrometry, a comprehensive structural characterization can be achieved. The predicted fragmentation pathways, involving characteristic losses from the dimethoxymethyl and cyclopropyl groups, as well as potential cleavages of the pyrimidine ring, provide a roadmap for the interpretation of experimental data. The detailed experimental protocols outlined in this guide offer a robust starting point for the analysis of this and structurally related molecules. A thorough understanding of these fragmentation patterns is paramount for researchers in drug discovery and development, facilitating the confident identification and structural elucidation of novel pyrimidine-based therapeutic agents.

References

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 26, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (2026, January 16). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Retrieved January 26, 2026, from [Link]

-

MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (2025, August 19). Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved January 26, 2026, from [Link]

-

IntechOpen. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved January 26, 2026, from [Link]

-

Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (n.d.). Title Authors Abstract Keywords. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Retrieved January 26, 2026, from [Link]

-

mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved January 26, 2026, from [Link]

-

American Chemical Society. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry in proteomics: a critical review. Retrieved January 26, 2026, from [Link]

-

SMPDB. (n.d.). Pyrimidine Metabolism. Retrieved January 26, 2026, from [Link]

-

Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved January 26, 2026, from [Link]

-

YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, October 30). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved January 26, 2026, from [Link]

-

Royal Society of Chemistry. (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved January 26, 2026, from [Link]

-

Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2014, December 30). Mass spectrometry studies of lycodine-type Lycopodium alkaloids: sauroxine and N-demethylsauroxine. Retrieved January 26, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 26, 2026, from [Link]

-

Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 26, 2026, from [Link]

-

TSI Journals. (2006, December 21). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved January 26, 2026, from [Link]

-

MassBank. (n.d.). Pyridines and derivatives. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (2025, January 22). QCxMS2 - a program for the calculation of electron ionization mass spectra via automated reaction network discovery. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved January 26, 2026, from [Link]

-

Wageningen University & Research. (1990, October 18). Intramolecular inverse electron demand Diels-Alder reactions of pyrimidines. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, August 9). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). MultiplexMS: A mass spectrometry-based multiplexing strategy for ultra-high-throughput analysis of complex mixtures. Retrieved January 26, 2026, from [Link]

-

YouTube. (2019, April 1). Examples|Retro diels alder fragmentation for CSIR-NET GATE. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). McLafferty rearrangement and formation of a cyclic ion from the TBDMS.... Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. uoguelph.ca [uoguelph.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Cyclopropyl-4-(dimethoxymethyl)pyrimidine, a key building block in the development of various pharmaceutical agents. The protocol herein outlines a robust two-step synthetic sequence commencing with the construction of the pyrimidinone core, followed by chlorination and a subsequent palladium-catalyzed Negishi cross-coupling reaction. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in drug design. The incorporation of a cyclopropyl group at the 2-position can introduce favorable metabolic stability and conformational rigidity, while the dimethoxymethyl moiety at the 4-position serves as a versatile handle for further synthetic transformations, for instance, as a protected aldehyde.

This guide details a reliable and scalable laboratory synthesis of this compound. The synthetic strategy is centered around the well-established Negishi cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1][2]

Overall Synthetic Strategy

The synthesis is proposed to proceed in two main stages, as depicted in the workflow below. The initial step involves the construction of the key intermediate, 2-chloro-4-(dimethoxymethyl)pyrimidine. This is followed by a palladium-catalyzed Negishi cross-coupling with a cyclopropylzinc reagent to yield the final product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-chloro-4-(dimethoxymethyl)pyrimidine

This stage focuses on the preparation of the crucial halopyrimidine intermediate. The synthesis begins with the construction of the pyrimidinone ring system, followed by a chlorination step.

Step 1: Synthesis of 4-(dimethoxymethyl)pyrimidine-2(1H)-one

The formation of the pyrimidine ring is achieved through a cyclocondensation reaction. This type of reaction is a fundamental method for the synthesis of heterocyclic compounds.[3][4]

Reaction Scheme:

Experimental Protocol:

-

Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

-

Solvent and Catalyst Addition: Add 200 mL of absolute ethanol to the flask, followed by the slow addition of concentrated hydrochloric acid (5 mL) while stirring. The addition of an acid catalyst is crucial for protonating the carbonyl group of urea, making it more susceptible to nucleophilic attack.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-(dimethoxymethyl)pyrimidine-2(1H)-one as a white solid.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.4 g | 0.1 |

| Urea | 60.06 | 6.0 g | 0.1 |

| Ethanol | 46.07 | 200 mL | - |

| Conc. HCl | 36.46 | 5 mL | - |

Step 2: Chlorination of 4-(dimethoxymethyl)pyrimidine-2(1H)-one

The conversion of the pyrimidinone to the corresponding chloropyrimidine is a key transformation. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of deoxychlorination.[5]

Reaction Scheme:

Experimental Protocol:

-

Reagent Charging: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place the 4-(dimethoxymethyl)pyrimidine-2(1H)-one (17.0 g, 0.1 mol) obtained from the previous step.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) to the flask. This reaction is typically performed with an excess of POCl₃, which can also act as the solvent.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (6M) until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-chloro-4-(dimethoxymethyl)pyrimidine as a colorless oil.

Table 2: Reagent Quantities for Step 2

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(dimethoxymethyl)pyrimidine-2(1H)-one | 170.17 | 17.0 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 g (28 mL) | 0.3 |

Part 2: Synthesis of this compound via Negishi Cross-Coupling

The final step in the synthesis is the palladium-catalyzed cross-coupling of the 2-chloropyrimidine intermediate with an organozinc reagent. The Negishi coupling is particularly advantageous due to its high functional group tolerance and the relatively high reactivity of organozinc reagents.[6][7]

Step 3: In situ Preparation of Cyclopropylzinc Bromide

For laboratory-scale synthesis, the in situ generation of the organozinc reagent is often preferred. This involves the reaction of cyclopropyl bromide with activated zinc.

Reaction Scheme:

Experimental Protocol for Zinc Activation:

-

Zinc Powder Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, add zinc dust (9.8 g, 0.15 mol).

-

Activation: Add 20 mL of anhydrous tetrahydrofuran (THF) to the zinc dust. To activate the zinc, add 1,2-dibromoethane (0.5 mL) and chlorotrimethylsilane (0.3 mL) and stir the suspension at room temperature for 30 minutes. The activation is evident by the formation of bubbles and a slight exotherm.

Protocol for Cyclopropylzinc Bromide Formation:

-

Reagent Addition: To the activated zinc suspension, add a solution of cyclopropyl bromide (12.1 g, 0.1 mol) in 30 mL of anhydrous THF dropwise via a syringe pump over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 2 hours. The formation of the organozinc reagent can be monitored by the consumption of the zinc metal. The resulting greyish solution of cyclopropylzinc bromide is used directly in the next step.

Step 4: Negishi Cross-Coupling Reaction

This is the key bond-forming step to introduce the cyclopropyl moiety onto the pyrimidine ring.

Reaction Scheme:

Experimental Protocol:

-

Catalyst and Substrate Charging: In a separate flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-(dimethoxymethyl)pyrimidine (18.8 g, 0.1 mol) in 100 mL of anhydrous THF.

-

Catalyst Addition: To this solution, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.3 g, 2 mol%). The choice of catalyst and ligand is critical for the efficiency of the cross-coupling reaction.

-

Addition of Organozinc Reagent: Transfer the freshly prepared solution of cyclopropylzinc bromide to the flask containing the chloropyrimidine and catalyst via cannula.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the complete consumption of the starting chloropyrimidine.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

Table 3: Reagent Quantities for Steps 3 & 4

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Zinc dust | 65.38 | 9.8 g | 0.15 |

| Cyclopropyl bromide | 120.98 | 12.1 g | 0.1 |

| 2-chloro-4-(dimethoxymethyl)pyrimidine | 188.61 | 18.8 g | 0.1 |

| Pd(PPh₃)₄ | 1155.56 | 2.3 g | 0.002 |

| Anhydrous THF | 72.11 | ~150 mL | - |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

Organozinc reagents are moisture-sensitive. All reactions involving these reagents should be performed under an inert atmosphere (argon or nitrogen).

-

Palladium catalysts can be toxic and should be handled with care.

References

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health.

-

Negishi Coupling. Organic Chemistry Portal.

-

ENANTIOSELECTIVE, STEREOCONVERGENT NEGISHI CROSS-COUPLINGS OF a-BROMO AMIDES WITH ALKYLZINC REAGENTS. Organic Syntheses.

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate.

-